(R)-2-Oxoimidazolidine-4-carboxylic Acid
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Overview
Description
®-2-Oxoimidazolidine-4-carboxylic Acid is a chiral compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Oxoimidazolidine-4-carboxylic Acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods: Industrial production of ®-2-Oxoimidazolidine-4-carboxylic Acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-2-Oxoimidazolidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazolidinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidinone ring.
Scientific Research Applications
®-2-Oxoimidazolidine-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Oxoimidazolidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazolidinones: Other imidazolidinone derivatives share similar structural features but may differ in their functional groups and reactivity.
Oxazolidinones: These compounds have a similar ring structure but contain an oxygen atom in place of one of the nitrogen atoms.
Uniqueness: ®-2-Oxoimidazolidine-4-carboxylic Acid is unique due to its specific chiral configuration and the presence of both an oxo group and a carboxylic acid group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4R)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRPYCBSZIQKN-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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